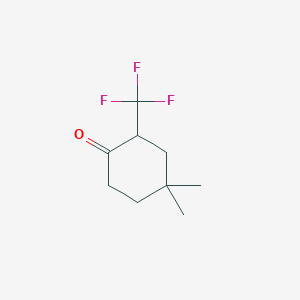![molecular formula C17H14O3S B14307963 3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol CAS No. 112183-09-2](/img/structure/B14307963.png)
3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylsulfanyl)-3,4-dihydro-2H-furo2,3-hbenzopyran-6-ol is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)-3,4-dihydro-2H-furo2,3-h
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution steps efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenylsulfanyl)-3,4-dihydro-2H-furo2,3-hbenzopyran-6-ol can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the benzopyran core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the benzopyran core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the benzopyran core .
Aplicaciones Científicas De Investigación
3-(Phenylsulfanyl)-3,4-dihydro-2H-furo2,3-hbenzopyran-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 3-(Phenylsulfanyl)-3,4-dihydro-2H-furo2,3-hbenzopyran-6-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The benzopyran core can also participate in interactions with biological molecules, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzopyran: The parent compound, which lacks the phenylsulfanyl group.
Chromene: Another benzopyran derivative with different substituents.
Isochromene: An isomer of benzopyran with a different ring fusion pattern
Uniqueness
3-(Phenylsulfanyl)-3,4-dihydro-2H-furo2,3-hbenzopyran-6-ol is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
112183-09-2 |
|---|---|
Fórmula molecular |
C17H14O3S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
3-phenylsulfanyl-3,4-dihydro-2H-furo[2,3-h]chromen-6-ol |
InChI |
InChI=1S/C17H14O3S/c18-15-9-11-8-13(21-12-4-2-1-3-5-12)10-20-16(11)14-6-7-19-17(14)15/h1-7,9,13,18H,8,10H2 |
Clave InChI |
FBYHZZQWHADCQS-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC2=C3C=COC3=C(C=C21)O)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


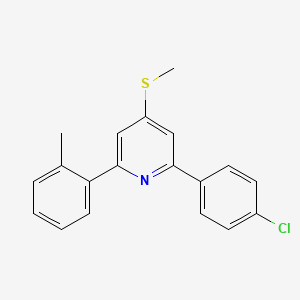
![N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine](/img/structure/B14307886.png)
![4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride](/img/structure/B14307889.png)
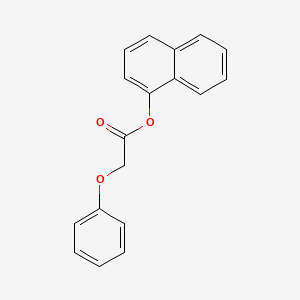
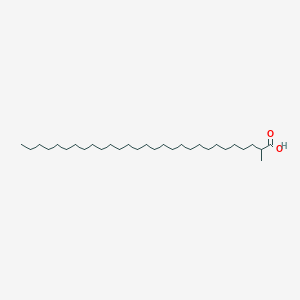
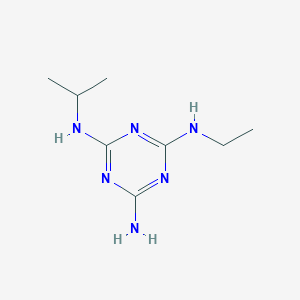
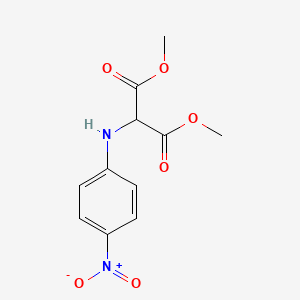
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
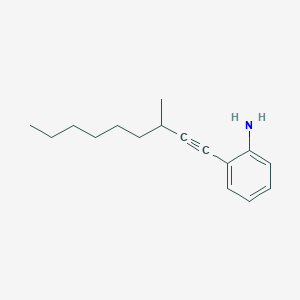
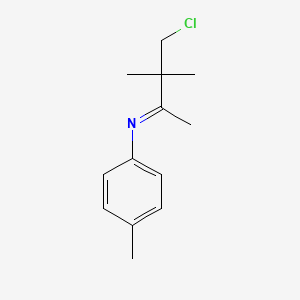
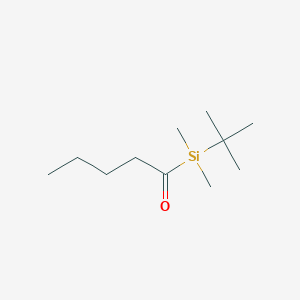
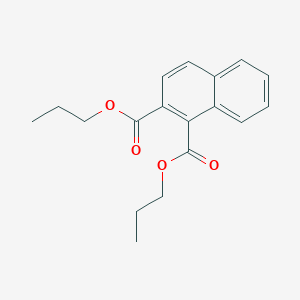
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)
